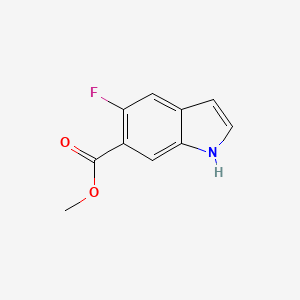

Methyl 5-fluoro-1H-indole-6-carboxylate

Beschreibung

Methyl 5-fluoro-1H-indole-6-carboxylate (CAS: 1227268-61-2) is a fluorinated indole derivative featuring a methyl ester group at position 6 and a fluorine substituent at position 5 of the indole ring . Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to bioactive molecules, such as serotonin and tryptophan. The fluorine atom enhances metabolic stability and modulates electronic properties, while the ester group provides a handle for further chemical modifications. This compound is likely synthesized via condensation or esterification reactions, as inferred from analogous synthetic routes in the literature .

Eigenschaften

IUPAC Name |

methyl 5-fluoro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDODTXPAIMYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Considerations

The synthesis of this compound typically involves:

- Introduction of the fluorine atom at the 5-position of the indole ring.

- Formation of the indole core.

- Installation of the carboxylate ester group at the 6-position.

Key challenges include regioselective fluorination, avoiding heavy metals, and optimizing yields with environmentally friendly solvents.

Detailed Preparation Methods

Fischer Indole Synthesis Approach with Fluorinated Precursors

A prominent method utilizes the Fischer indole synthesis starting from fluorinated nitrobenzene derivatives. The process involves several steps:

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reduction of 4-fluoronitrobenzene to 4-fluoroaniline | Diazotation and reduction | - | Intermediate for hydrazine formation |

| 2 | Formation of hydrazone via reaction with ethyl pyruvate | Acid-catalyzed cyclization (methanesulfonic acid, ethanol, 80°C) | 54 | Direct formation of ethyl 5-fluoro-indole-2-carboxylate |

| 3 | Deprotection and hydrolysis | NaOH in 50% ethanol, reflux | 80 | Conversion to 5-fluoroindole carboxylate |

| 4 | Decarboxylation to 5-fluoroindole | Cu2O catalyst, NMP solvent, 200°C | 80 | Final indole formation |

This multi-step sequence avoids heavy metals in early steps and uses relatively mild conditions. The overall yield for the indole intermediate is moderate, with isolated yields of 54% and 80% for key steps.

Fluorination via Deoxyfluorination of Nitrobenzoate Derivatives

Another approach involves selective fluorination of nitrobenzoate precursors:

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 4-nitrophenol from mucobromic acid | Sodium nitrite, extraction, chromatography | - | Purification critical |

| 2 | Deoxyfluorination | DFI (Deoxyfluorinating agent), acetonitrile, 85°C, 15 h | 42 | Fluorination at aromatic ring |

| 3 | Subsequent Pd/C hydrogenation | Absolute ethanol, 3 h | 81 | Reduction and ring closure |

This method emphasizes the use of deoxyfluorination reagents to introduce fluorine, followed by catalytic hydrogenation to form the indole ring.

Hydrazide Intermediate Route via Hydrazine Hydrate Reflux

A practical synthetic route to related indole derivatives involves hydrazide intermediates:

- Methyl 5-fluoro-1H-indole-3-carboxylate is refluxed with hydrazine hydrate in methanol for 6 hours to produce 5-fluoro-1H-indole-3-carbohydrazide.

- This intermediate can be further modified by reaction with aryl sulfonyl chlorides in the presence of pyridine to yield derivatives.

While this route is focused on the 3-carboxylate position, it provides insights into the reactivity of fluorinated indole esters and hydrazine-mediated transformations.

Industrial-Scale Preparation of Fluoroindole Carboxylates

A patent describing the preparation of 6-fluoro-1H-indole-4-carboxylic acid methyl ester (a positional isomer) provides scalable methods applicable to this compound:

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester with DMF dimethyl acetal and triethylamine | DMF solvent, 100°C | 93 | Formation of hydrazide intermediate |

| 2 | Cyclization and esterification | Methanol, dichloromethane, 2-iodobenzoic acid, 40°C | 78 | Formation of methyl ester indole |

This method emphasizes safety, cost-effectiveness, and short reaction steps suitable for industrial application.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Indole Synthesis from 4-fluoronitrobenzene | Ethyl pyruvate, MsOH, NaOH, Cu2O | 80–200°C, reflux | 54–80% per step | Avoids heavy metals early; uses common reagents | Multi-step, moderate overall yield |

| Deoxyfluorination of Nitrobenzoates | DFI, Pd/C hydrogenation | 85°C, 3 h | 42–81% | Direct fluorination; catalytic hydrogenation | Requires careful purification; moderate yields |

| Hydrazide Intermediate via Hydrazine Reflux | Hydrazine hydrate, methanol | Reflux 6 h | Not specified | Simple conditions; useful for derivatives | Focus on 3-carboxylate position, not 6-position |

| Industrial Patent Method | DMF dimethyl acetal, triethylamine, 2-iodobenzoic acid | 40–100°C | 78–93% | Scalable; safe and cost-effective | Specific to positional isomer; adaptation needed |

Research Findings and Optimization Insights

- The Fischer indole synthesis route provides a reliable framework for synthesizing fluorinated indole carboxylates, with the advantage of avoiding expensive or toxic heavy metals in early steps.

- The use of methanesulfonic acid in ethanol improves cyclization yields.

- Deprotection and hydrolysis steps benefit from aqueous ethanol with sodium hydroxide, achieving high yields.

- Deoxyfluorination requires careful handling of intermediates to maximize yield and purity.

- Industrial-scale methods prioritize solvent safety and cost, employing DMF and mild temperatures to achieve high yields of hydrazide intermediates and methyl esters.

- Hydrazine hydrate reflux is effective for preparing hydrazide derivatives but is less directly applicable to this compound itself.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-fluoro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the indole ring or the ester group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include substituted indoles, carboxylic acids, and reduced indole derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 5-fluoro-1H-indole-6-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Methyl 5-fluoro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to various enzymes and receptors, influencing their activity.

Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Halogen Type: Replacing fluorine with chlorine (CAS 256935-86-1) increases lipophilicity (Cl vs. F: logP difference ~0.5–1.0) and molecular weight, which may enhance membrane permeability but also toxicity .

Ester Group Variations :

- Ethyl esters (e.g., Ethyl 5-fluoroindole-2-carboxylate) exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, affecting prodrug activation kinetics .

- Carboxylic acid derivatives (e.g., 1-Methyl-1H-indole-6-carboxylic acid) are more polar and acidic (pKa ~4–5), reducing bioavailability but enabling salt formation for improved solubility .

Biologische Aktivität

Methyl 5-fluoro-1H-indole-6-carboxylate is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biochemical properties and potential therapeutic applications, making it a significant subject of research. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a methyl ester group at the carboxylate position. Its molecular formula is with a molecular weight of approximately 195.19 g/mol. The unique structural features enhance its lipophilicity and metabolic stability, which are crucial for drug design.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. It has been observed to bind with high affinity to several receptors, influencing numerous biochemical pathways. The compound's interaction with specific enzymes can lead to either inhibition or activation, affecting downstream biological processes such as inflammation and cell proliferation.

Biochemical Pathways

Indole derivatives like this compound are known to modulate key signaling pathways. For instance, they may inhibit enzymes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties. Additionally, they have been implicated in altering gene expression related to apoptosis and cell growth, which can be beneficial in cancer therapy.

Anticancer Properties

Numerous studies indicate that this compound possesses significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by modulating cell signaling pathways that control cell survival and death. For example, compounds similar to this one have demonstrated effectiveness against breast cancer cells by promoting apoptotic mechanisms .

Antiviral Effects

Research also highlights the potential antiviral properties of this compound. It has been studied for its ability to inhibit viral replication through mechanisms that may involve interference with viral enzyme activity or modulation of host cell responses.

Study on Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound revealed that it significantly reduced pro-inflammatory cytokine production in vitro. This suggests its potential use in treating inflammatory diseases.

Anticancer Efficacy in Animal Models

In vivo studies using animal models have shown that this compound can effectively reduce tumor growth. In one experiment, mice treated with varying doses exhibited a dose-dependent reduction in tumor size compared to control groups, indicating its therapeutic potential against cancer.

Data Table: Summary of Biological Activities

Q & A

What synthetic methodologies are most effective for producing Methyl 5-fluoro-1H-indole-6-carboxylate, and how can reaction yields be optimized?

Basic Research Question

The compound is typically synthesized via alkylation and saponification steps. For example, alkylation with sodium hexamethyldisilazane in tetrahydrofuran under reflux yields 44%, while saponification under standard NaOH conditions achieves 53% . Advanced optimization strategies include adjusting solvent systems (e.g., DMSO or DMF for higher polarity) and optimizing reaction times (e.g., 50-hour reflux for coupling reactions) . Comparative studies with similar indole derivatives suggest that fluorine positioning influences steric and electronic effects, impacting reaction efficiency .

How can crystallographic data for this compound be refined to resolve structural ambiguities?

Advanced Research Question

The SHELX software suite (particularly SHELXL) is widely used for refining crystal structures. Key bond angles (e.g., C2–C1–C6: 122.19°) and torsion angles (e.g., N1–C1–C2–C3: 178.99°) derived from single-crystal X-ray diffraction can resolve ambiguities in molecular geometry . Advanced users should leverage new features in SHELXL post-2008, such as improved handling of twinned data and high-resolution refinements, to enhance accuracy .

What analytical techniques are critical for characterizing this compound’s purity and electronic properties?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H-NMR δ 12.33 ppm for NHCO groups) and Infrared (IR) spectroscopy (e.g., 1666 cm for carbonyl stretches) are essential for confirming functional groups . Mass spectrometry (ESI-MS) provides molecular weight validation (e.g., [M+H] at 193.01 g/mol) . Advanced techniques like X-ray photoelectron spectroscopy (XPS) can further elucidate electronic effects of the fluorine substituent .

How does the fluorine substituent at position 5 influence the compound’s reactivity compared to other halogenated indole derivatives?

Advanced Research Question

The 5-fluoro group introduces strong electron-withdrawing effects, altering nucleophilic/electrophilic reactivity at adjacent positions. Comparative studies with chloro- or bromo-substituted analogs (e.g., Methyl 5-chloro-1H-indole-6-carboxylate) reveal reduced steric hindrance with fluorine, enabling regioselective functionalization at the 6-carboxylate group . Computational modeling (DFT) can predict charge distribution differences, though experimental validation via Hammett constants is recommended .

What precautions are necessary for handling this compound in laboratory settings?

Basic Research Question

While specific toxicity data are limited, structural analogs require full protective gear (lab coat, gloves, goggles) and respiratory protection (P95/P1 filters) due to potential irritancy . Storage should avoid moisture and high temperatures to maintain stability. Waste disposal must comply with regulations for halogenated organic compounds .

How can researchers address low yields in coupling reactions involving this compound?

Advanced Research Question

Low yields (e.g., 10% in amide couplings) often arise from steric hindrance or poor leaving-group activation. Strategies include:

- Using high-boiling solvents (e.g., DMSO at 190°C) to improve reaction kinetics .

- Introducing catalytic bases (e.g., NaOEt) to deprotonate indolic NH and enhance nucleophilicity .

- Screening coupling agents (e.g., EDCI/HOBt) for carboxylate activation .

What role does the methyl ester group at position 6 play in modulating biological activity?

Advanced Research Question

The ester group enhances membrane permeability compared to free carboxylic acids. In anticancer studies, ester derivatives of indoles show improved bioavailability, though hydrolysis in vivo may reduce efficacy. Comparative assays with hydrolyzed analogs (e.g., 5-fluoro-1H-indole-6-carboxylic acid) can isolate the ester’s contribution to activity .

How can structural analogs guide the design of this compound derivatives with enhanced properties?

Advanced Research Question

Analog libraries (e.g., Methyl 5,6-difluoro-1H-indole-2-carboxylate) highlight substitution-dependent trends:

- Fluorine at position 5 enhances metabolic stability but may reduce solubility.

- Carboxylate positioning (e.g., 6 vs. 7) alters hydrogen-bonding capacity in target binding .

High-throughput screening (HTS) of analogs against biological targets (e.g., kinases) can identify lead compounds .

What experimental design principles are critical for studying this compound’s structure-activity relationships (SAR)?

Advanced Research Question

SAR studies require:

- Controlled synthesis of positional isomers (e.g., 5-fluoro vs. 6-fluoro) to isolate substituent effects .

- Dose-response assays in biological models (e.g., cancer cell lines) to quantify potency (IC).

- Molecular docking to predict binding modes with targets (e.g., enzyme active sites) .

How can researchers resolve contradictions in published data on similar indole derivatives?

Advanced Research Question

Contradictions (e.g., varying bioactivity reports) often stem from differences in assay conditions or purity. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.